molecular formula C17H22Cl2N2O B13763814 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide

3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide

Cat. No.: B13763814
M. Wt: 341.3 g/mol
InChI Key: MWEVQAAGLFTBSC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzamide core substituted with dichloro and isoquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide typically involves multiple steps. One common route starts with the preparation of the isoquinoline derivative, followed by its reaction with 3,4-dichlorobenzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide lies in its isoquinoline moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

3,4-dichloro-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl)benzamide

InChI

InChI=1S/C17H22Cl2N2O/c1-21-8-7-11-3-2-4-16(13(11)10-21)20-17(22)12-5-6-14(18)15(19)9-12/h5-6,9,11,13,16H,2-4,7-8,10H2,1H3,(H,20,22)

InChI Key

MWEVQAAGLFTBSC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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